molecular formula C12H14N2O2 B079200 2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid CAS No. 15095-74-6

2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid

Cat. No. B079200
CAS RN: 15095-74-6
M. Wt: 218.25 g/mol
InChI Key: RDEPSYXOVXRWGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amino acid derivatives closely related to “2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid” involves highly diastereoselective reactions and the utilization of chiral auxiliaries to achieve desired stereochemistry. For instance, Shibata et al. (1998) described the synthesis of a key component for HIV protease inhibitors via diastereoselective cyanohydrin formation (Shibata, Itoh, & Terashima, 1998). Similarly, Yang et al. (2015) reported on the asymmetric synthesis of non-natural amino acid derivatives, demonstrating the effectiveness of stereoselective methods (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds analogous to “2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid” can be elucidated using X-ray diffraction and other analytical techniques. Shestopalov et al. (2002) described the synthesis and molecular structure of substituted 2-aminochromenes, revealing the utility of structural analysis in understanding compound frameworks (Shestopalov, Emelianova, & Nesterov, 2002).

Chemical Reactions and Properties

Chemical reactions involving similar compounds highlight the reactivity and potential functionalization pathways for “2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid.” For example, Biagini et al. (2020) investigated the aminolysis of 2-cyano-2-phenylpropanoic anhydride, demonstrating the synthesis of 2-cyano-2-phenylpropanoic acid as a fuel for molecular machines (Biagini et al., 2020).

Physical Properties Analysis

The physical properties of compounds closely related to “2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid” are crucial for understanding their behavior in different environments. Although specific studies on the physical properties were not identified, methodologies from related research can provide a framework for assessing solubility, melting point, and other relevant physical parameters.

Chemical Properties Analysis

Chemical properties such as acidity, basicity, reactivity with other chemical agents, and stability under various conditions are essential for the comprehensive understanding of “2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid.” The research by Jarvis et al. (2000) on intermediates in the biosynthesis of benzoic and salicylic acid from similar compounds sheds light on the metabolic pathways and potential reactivity of the compound of interest (Jarvis, Schaaf, & Oldham, 2000).

properties

IUPAC Name

2-(2-cyanoethylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-7-4-8-14-11(12(15)16)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEPSYXOVXRWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372416
Record name 2-[(2-cyanoethyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid

CAS RN

15095-74-6
Record name 2-[(2-cyanoethyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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